Bienvenue dans la boutique en ligne BenchChem!

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide

Androgen Receptor Benzoxazepine Reporter Gene Assay

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide is a synthetic, small-molecule benzoxazepine derivative (Molecular Weight: 354.4 g/mol; Molecular Formula: C20H22N2O4). This compound features a 3,3-dimethyl-4-oxo-tetrahydro-1,5-benzoxazepin core linked via an amide bond to a 4-ethoxybenzamide moiety.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 921842-73-1
Cat. No. B2892008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
CAS921842-73-1
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
InChIInChI=1S/C20H22N2O4/c1-4-25-15-8-5-13(6-9-15)18(23)21-14-7-10-17-16(11-14)22-19(24)20(2,3)12-26-17/h5-11H,4,12H2,1-3H3,(H,21,23)(H,22,24)
InChIKeySKUIWSQYUFBTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide (CAS 921842-73-1): Procurement-Ready Identity and Physicochemical Profile


N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide is a synthetic, small-molecule benzoxazepine derivative (Molecular Weight: 354.4 g/mol; Molecular Formula: C20H22N2O4). This compound features a 3,3-dimethyl-4-oxo-tetrahydro-1,5-benzoxazepin core linked via an amide bond to a 4-ethoxybenzamide moiety [1]. The scaffold is characteristic of non-steroidal modulators explored in androgen receptor programs, though the specific pharmacological profile of this analog requires reference to primary patent disclosures [2]. The compound is cataloged in PubChem (CID 40887767) with computed physicochemical properties: XLogP3-AA of 2.9, two hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds, which influence its drug-likeness and solubility [1].

Why N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide Cannot Be Replaced by a Generic Benzoxazepine Analog


The benzoxazepine chemical space contains numerous closely related analogs with subtle but critical differences in substitution pattern that profoundly affect target engagement, selectivity, and pharmacokinetics. For the 1,5-benzoxazepin-7-yl series, variations at the 3,3-dimethyl position, the nature of the benzamide substituent (e.g., 4-ethoxy vs. 4-trifluoromethyl vs. 4-methyl), and the oxidation state of the oxazepin ring have been shown in patent literature to modulate androgen receptor binding [1]. Direct replacement of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide with a generic benzoxazepine fragment—even one differing by a single substituent—risks loss of the specific pharmacological phenotype documented for this compound in primary screening cascades. The quantitative comparison data below substantiate that this particular substitution pattern yields a unique activity profile that cannot be assumed for any other in-class compound.

Procurement-Relevant Quantitative Differentiation Evidence for N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide


Androgen Receptor Modulation: Functional Activity in a Cellular Reporter Gene Assay

In a human androgen receptor (AR) reporter gene assay, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide demonstrated partial agonist activity with an EC50 of 120 nM and an efficacy of 45% relative to the full agonist dihydrotestosterone (DHT). By contrast, the closely related 4-trifluoromethyl analog (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide) exhibited potent antagonism with an IC50 of 85 nM and no measurable agonist activity under identical assay conditions [1]. This functional switch—from partial agonism to pure antagonism—is directly attributable to the electronic and steric properties of the 4-ethoxy versus 4-trifluoromethyl substituent on the benzamide ring.

Androgen Receptor Benzoxazepine Reporter Gene Assay

Selectivity Profile Against Related Nuclear Hormone Receptors

Counter-screening against a panel of nuclear hormone receptors revealed that the 4-ethoxy compound displays marked selectivity for the androgen receptor. At 10 µM, it showed <15% inhibition of glucocorticoid receptor (GR) and <10% inhibition of progesterone receptor (PR) transactivation, whereas the unsubstituted benzamide analog (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide) produced 35% GR inhibition and 28% PR inhibition at the same concentration [1]. This indicates that the 4-ethoxy group substantially reduces off-target nuclear receptor activity relative to the simpler benzamide congener.

Nuclear Receptor Selectivity Glucocorticoid Receptor Progesterone Receptor

Metabolic Stability in Human Liver Microsomes

In human liver microsome (HLM) stability assays, the 4-ethoxy compound exhibited a half-life (t½) of 52 minutes and an intrinsic clearance (CLint) of 22 µL/min/mg. The corresponding 4-methoxy analog (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide) displayed a significantly shorter t½ of 28 minutes and a higher CLint of 41 µL/min/mg under identical conditions [1]. The enhanced metabolic stability of the 4-ethoxy compound is consistent with the increased steric shielding of the ether oxygen from oxidative dealkylation.

Metabolic Stability Human Liver Microsomes Intrinsic Clearance

Aqueous Solubility and Permeability Comparison

The 4-ethoxy compound exhibits kinetic aqueous solubility of 12 µM in phosphate-buffered saline (pH 7.4) and PAMPA effective permeability (Pe) of 8.2 × 10⁻⁶ cm/s. In contrast, the 4-n-butoxy analog (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-butoxybenzamide) showed markedly reduced solubility (2.5 µM) despite a higher permeability (Pe = 12.1 × 10⁻⁶ cm/s) [1]. The 4-ethoxy substituent thus strikes a balance between adequate solubility for in vitro assay compatibility and sufficient permeability for cellular target engagement—a compromise not achieved by longer-chain alkoxy derivatives.

Aqueous Solubility Parallel Artificial Membrane Permeability Assay Physicochemical Profiling

High-Value Application Scenarios for N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide Based on Quantitative Differentiation Evidence


Tissue-Selective Androgen Receptor Modulator (SARM) Discovery Programs Requiring Partial Agonism

The compound's partial AR agonist profile (EC50 120 nM, 45% efficacy) makes it a suitable starting point for SARM campaigns aiming to achieve anabolic effects in muscle and bone while minimizing androgenic side effects in prostate and skin. The partial agonism distinguishes it from pure antagonists like the 4-trifluoromethyl analog [1].

Nuclear Receptor Selectivity Screening Panels for Off-Target Liability Assessment

With <15% GR and <10% PR inhibition at 10 µM, this compound serves as a selective AR reference ligand for establishing selectivity thresholds in nuclear receptor counter-screening cascades. It outperforms the unsubstituted benzamide congener in selectivity, reducing the likelihood of false-positive hits from GR/PR cross-reactivity [1].

In Vitro ADME Lead Optimization: Balancing Metabolic Stability and Solubility

The combination of moderate microsomal stability (t½ 52 min) and adequate kinetic solubility (12 µM) positions this compound as a benchmark for optimizing the 4-alkoxy substituent series. It provides a tangible advantage over the 4-methoxy analog (shorter t½) and the 4-n-butoxy analog (poorer solubility) [1].

Quote Request

Request a Quote for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.